molecular formula C5H2BBrF4KN B14748541 Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride

Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride

Cat. No.: B14748541
M. Wt: 281.89 g/mol
InChI Key: MMDMAZJTQJXGFC-UHFFFAOYSA-M
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Description

Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride is a chemical compound with the molecular formula C5H2BBrF4KN. It is a potassium salt of an arylboronic acid derivative, specifically a trifluoroborate. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride typically involves the reaction of 5-bromo-2-fluoropyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate
  • Potassium (5-chloro-2-fluoropyridin-3-yl)trifluoroborate
  • Potassium (5-bromo-2-methylpyridin-3-yl)trifluoroborate

Uniqueness

Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .

Properties

Molecular Formula

C5H2BBrF4KN

Molecular Weight

281.89 g/mol

IUPAC Name

potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride

InChI

InChI=1S/C5H2BBrF3N.FH.K/c7-3-1-4(6(9)10)5(8)11-2-3;;/h1-2H;1H;/q;;+1/p-1

InChI Key

MMDMAZJTQJXGFC-UHFFFAOYSA-M

Canonical SMILES

B(C1=CC(=CN=C1F)Br)(F)F.[F-].[K+]

Origin of Product

United States

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